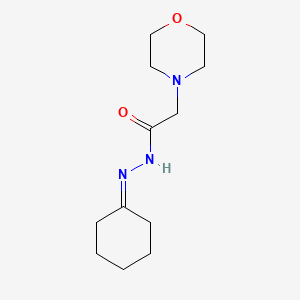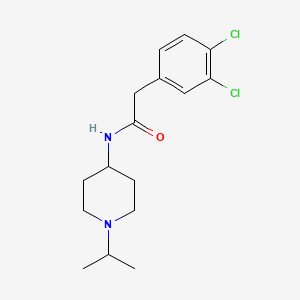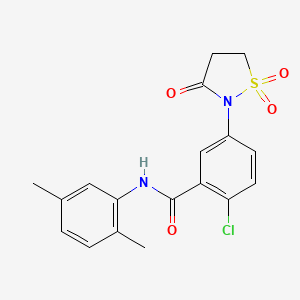
N'-(4-bromophenyl)-N,N-dipentylphthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N,N-dipentylphthalamide, also known as BrPBPP, is a chemical compound that belongs to the class of phthalimide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
N'-(4-bromophenyl)-N,N-dipentylphthalamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied as a potential inhibitor of enzymes such as carbonic anhydrase and acetylcholinesterase.
In drug discovery, N'-(4-bromophenyl)-N,N-dipentylphthalamide has been used as a building block for the synthesis of various derivatives with improved pharmacological properties. It has also been used as a template for the design of new compounds with potential therapeutic applications.
In material science, N'-(4-bromophenyl)-N,N-dipentylphthalamide has been investigated for its potential applications as a luminescent material and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of N'-(4-bromophenyl)-N,N-dipentylphthalamide is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets such as enzymes and receptors. It has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are enzymes involved in various physiological processes.
Biochemical and Physiological Effects:
N'-(4-bromophenyl)-N,N-dipentylphthalamide has been shown to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. It has also been shown to exhibit neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(4-bromophenyl)-N,N-dipentylphthalamide is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of N'-(4-bromophenyl)-N,N-dipentylphthalamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on N'-(4-bromophenyl)-N,N-dipentylphthalamide. One potential direction is the development of new derivatives with improved pharmacological properties. Another potential direction is the investigation of its potential applications in the field of organic electronics. Additionally, further studies are needed to fully understand its mechanism of action and to elucidate its potential therapeutic applications.
Synthesis Methods
The synthesis of N'-(4-bromophenyl)-N,N-dipentylphthalamide involves the reaction of 4-bromobenzoic acid with 1,5-pentanediamine in the presence of thionyl chloride. The resulting acid chloride is then reacted with phthalimide to yield the final product, N'-(4-bromophenyl)-N,N-dipentylphthalamide. The overall reaction scheme is shown below:
properties
IUPAC Name |
1-N-(4-bromophenyl)-2-N,2-N-dipentylbenzene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31BrN2O2/c1-3-5-9-17-27(18-10-6-4-2)24(29)22-12-8-7-11-21(22)23(28)26-20-15-13-19(25)14-16-20/h7-8,11-16H,3-6,9-10,17-18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITHNNNIGWHOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-bromophenyl)-N2,N2-dipentylphthalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

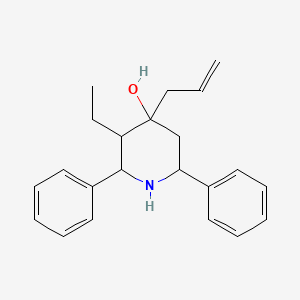
![4'-(3,4-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4960991.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4960993.png)
![1-(3,4-dichlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4961011.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
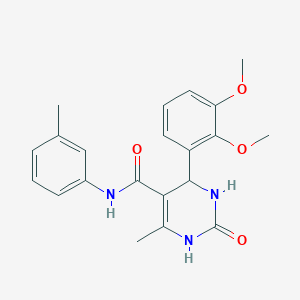
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)
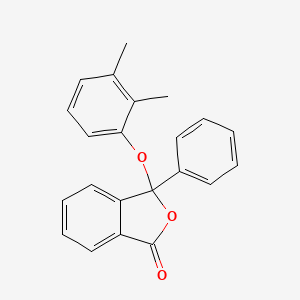
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B4961050.png)
